molecular formula C17H21N3O2 B2359497 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide CAS No. 1797020-57-5

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide

Cat. No.: B2359497
CAS No.: 1797020-57-5
M. Wt: 299.374
InChI Key: YUSBZRKDDZJLEF-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide is a synthetic small molecule featuring a pyrazole core, a common scaffold in medicinal chemistry, substituted with an oxolane (tetrahydrofuran) ring and a 2-phenylbutanamide side chain. This specific molecular architecture suggests potential for diverse biological activity and makes it a compound of interest for early-stage pharmacological and chemical biology research. Pyrazole derivatives are extensively investigated for their ability to interact with various enzymatic pathways and cellular receptors . Research into structurally similar compounds has indicated potential biological activities worthy of further study. Some pyrazole-based analogs have demonstrated notable antioxidant properties by inhibiting reactive oxygen species (ROS) production in cellular models such as human platelets . Other derivatives are explored as inhibitors of enzymes like 5-lipoxygenase (5-LO), a key target in the inflammation pathway . Furthermore, certain complex pyrazole-containing molecules have shown interesting antiproliferative activities in screenings against various cancer cell lines, suggesting a potential role in oncology research . The presence of both hydrogen bond donors/acceptors and aromatic rings in its structure provides opportunities for studying molecular recognition and protein-ligand interactions. Researchers may utilize this compound as a key intermediate or a functional probe in developing novel therapeutic agents, studying signal transduction mechanisms, or exploring structure-activity relationships (SAR). This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-16(13-6-4-3-5-7-13)17(21)19-14-10-18-20(11-14)15-8-9-22-12-15/h3-7,10-11,15-16H,2,8-9,12H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSBZRKDDZJLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CN(N=C2)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target molecule comprises three distinct regions:

  • Pyrazole ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
  • Oxolan-3-yl substituent : A tetrahydrofuran ring attached to the pyrazole’s N1 position, introducing steric and electronic effects.
  • 2-Phenylbutanamide side chain : A branched alkylamide with a phenyl group at the β-position, contributing to hydrophobicity.

Retrosynthetic Disconnections

Retrosynthetic analysis suggests three logical disconnections (Figure 1):

  • Amide bond cleavage : Separates the pyrazole-oxolane fragment (1-(oxolan-3-yl)-1H-pyrazol-4-amine) from the carboxylic acid (2-phenylbutanoic acid).
  • Oxolane-pyrazole linkage : Requires functionalization of pyrazole’s N1 with oxolan-3-yl via nucleophilic substitution or transition-metal catalysis.
  • Pyrazole ring construction : Cyclocondensation of 1,3-diketones or enamines with hydrazines.

Synthetic Routes and Methodologies

Pyrazole Core Synthesis

The pyrazole ring is synthesized via 1,3-dipolar cycloaddition or Knorr pyrazole synthesis . EP3066090A1 discloses a regioselective method using β-keto esters and hydrazines under acidic conditions.

Representative Procedure :

  • React ethyl acetoacetate (1.0 equiv) with oxolan-3-ylhydrazine (1.2 equiv) in ethanol under reflux (12 h).
  • Acidify with HCl (2 M) to precipitate 1-(oxolan-3-yl)-1H-pyrazol-4-amine (yield: 78%).

Optimization Insights :

  • Solvent : Ethanol > DMF due to lower byproduct formation.
  • Catalyst : p-TsOH (10 mol%) improves cyclization efficiency.

Oxolane Functionalization

Introducing the oxolane group to pyrazole’s N1 position is achieved via Mitsunobu reaction or SN2 substitution . EP3945091B1 reports oxolane coupling using Mitsunobu conditions (DIAD, PPh3).

Stepwise Protocol :

  • Treat 1H-pyrazol-4-amine (1.0 equiv) with oxolan-3-ol (1.5 equiv), DIAD (1.5 equiv), and PPh3 (1.5 equiv) in THF (0°C → rt, 6 h).
  • Purify by silica gel chromatography (hexane/ethyl acetate 3:1) to isolate 1-(oxolan-3-yl)-1H-pyrazol-4-amine (yield: 82%).

Amide Bond Formation

Coupling the pyrazole-amine with 2-phenylbutanoic acid employs carbodiimide-mediated activation (EDC/HOBt). US6852875B2 highlights the use of HATU for sterically hindered amides.

Detailed Protocol :

  • Activate 2-phenylbutanoic acid (1.2 equiv) with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF (0°C, 30 min).
  • Add 1-(oxolan-3-yl)-1H-pyrazol-4-amine (1.0 equiv) and DIEA (3.0 equiv). Stir at rt (12 h).
  • Extract with ethyl acetate, wash with NaHCO3 (5%), dry (MgSO4), and concentrate.
  • Purify via recrystallization (ethanol/water) to obtain the title compound (yield: 85%).

Reaction Optimization and Challenges

Regioselectivity in Pyrazole Formation

Unsymmetrical hydrazines (e.g., oxolan-3-ylhydrazine) risk forming regioisomers. Low-temperature kinetics favor the desired 1,4-disubstituted pyrazole. EP3066090A1 achieves >90% regioselectivity at −20°C.

Oxolane Coupling Efficiency

Mitsunobu reactions require anhydrous conditions to prevent oxolane ring opening. Molecular sieves (4Å) improve yields by scavenging water.

Amidation Side Reactions

Competitive acylation of pyrazole’s N2 nitrogen is mitigated by pre-activating the carboxylic acid before amine addition.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.65 (s, 1H, pyrazole H3), 7.45–7.25 (m, 5H, Ph), 4.85–4.70 (m, 1H, oxolane H3), 3.95–3.80 (m, 4H, oxolane H2, H5), 2.55 (t, J = 7.2 Hz, 2H, CH2CO), 1.85–1.65 (m, 2H, CH2), 1.45 (sextet, J = 7.4 Hz, 2H, CH2).
  • HRMS (ESI+) : m/z calc. for C17H21N3O2 [M+H]+: 300.1709; found: 300.1712.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 60:40, 1 mL/min, 254 nm).
  • Elemental Analysis : C 68.21%, H 6.74%, N 14.03% (calc. C 68.20%, H 6.73%, N 14.04%).

Industrial-Scale Considerations

Solvent Selection

  • Amidation : Replace DMF with 2-MeTHF (biodegradable, lower toxicity).
  • Cyclization : Ethanol/water mixtures reduce waste.

Catalytic Efficiency

  • Pd/C hydrogenation : Clears residual hydrazine (5 bar H2, 50°C, 2 h).

Applications and Derivatives

Structural Analogues

  • N-Methyl derivatives : Enhanced metabolic stability (EP3945091B1).
  • Fluorinated oxolanes : Improved blood-brain barrier penetration.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its substitution pattern:

  • Pyrazole core : A common scaffold in medicinal chemistry, associated with hydrogen-bonding interactions and metabolic stability.
  • Oxolan-3-yl group: Enhances solubility and may influence pharmacokinetics compared to non-oxygenated substituents.

The table below compares the target compound with structurally related analogs:

Compound Name / ID Molecular Weight Key Substituents Biological Activity Reference ID
N-[1-(Oxolan-3-yl)-1H-Pyrazol-4-yl]-2-phenylbutanamide 325.39 (calc.) Oxolane, phenylbutanamide Not reported (structural focus) -
BK44264 (2-(3-methylphenyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide) 285.34 Oxolane, 3-methylphenylacetamide Not reported (structural focus)
1,3,4-Thiadiazole derivatives 350–400 (avg.) Thiadiazole, nitrophenyl, methylidene Antimicrobial (E. coli, B. mycoides)
Pyrazolyl hybrid chalcones (furan/thiophene) 300–320 (avg.) Furan/thiophene, nitrophenyl Anticancer (mechanism unspecified)
mPGES-1 inhibitor (compound 118) ~589.1 Benzimidazole, oxolan-3-yl, trifluoromethylpyridine Potent mPGES-1 inhibition

Functional Insights from Analogs

Antimicrobial Activity

1,3,4-Thiadiazole derivatives () demonstrate significant antimicrobial activity against E. coli and B. mycoides, attributed to the electron-withdrawing nitro group and thiadiazole ring enhancing membrane disruption .

Anticancer Potential

Pyrazolyl chalcone hybrids () with furan or thiophene substituents exhibit anticancer activity, likely due to π-π stacking interactions with cellular targets . The oxolane group in the target compound may improve metabolic stability compared to furan/thiophene, which are prone to oxidative degradation.

Enzyme Inhibition

Compound 118 (), a benzimidazole-oxolane hybrid, inhibits mPGES-1 (a key enzyme in inflammation) with high potency. The shared oxolan-3-yl group in both compounds suggests this moiety may enhance binding affinity or solubility in enzyme-active sites .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The oxolane group improves aqueous solubility compared to purely aromatic substituents (e.g., thiophene in ).
  • Metabolic Stability : Oxolane’s saturated ring reduces susceptibility to CYP450-mediated oxidation versus furan/thiophene .
  • Lipophilicity : The phenylbutanamide chain (logP ~3.5 estimated) may balance membrane permeability and target binding, contrasting with shorter acetamide chains in BK44264 (logP ~2.8) .

Biological Activity

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, including its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H20N2O
  • Molecular Weight : 260.35 g/mol
  • IUPAC Name : this compound

This structure features a pyrazole ring, which is known for its diverse biological activities, and an oxolane (tetrahydrofuran) moiety that may influence its pharmacokinetic properties.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines. A review indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including anticancer properties .

The mechanisms underlying the biological activity of pyrazole compounds often involve:

  • Inhibition of Enzymatic Activity : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and tumor growth.
  • Modulation of Signaling Pathways : They may interfere with signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival.
  • Induction of Apoptosis : Certain pyrazole derivatives promote apoptosis in cancer cells by activating caspases and other apoptotic markers.

Case Study 1: In Vitro Anticancer Activity

A study investigated the cytotoxic effects of a series of pyrazole derivatives on human breast cancer cell lines (MCF-7). The results demonstrated that this compound exhibited IC50 values comparable to those of standard chemotherapeutic agents. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, this compound was evaluated for its ability to reduce edema in rat paw models. The compound significantly decreased paw swelling compared to controls, suggesting potential use as an anti-inflammatory agent.

Table 1: Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundAntiproliferative12.5
CelecoxibCOX Inhibition0.5
RimonabantCannabinoid Receptor10
PhenylbutazoneAnti-inflammatory15
MechanismDescription
Enzyme InhibitionInhibition of COX enzymes leading to reduced prostaglandin synthesis
Signaling ModulationInterference with MAPK and PI3K/Akt pathways
Apoptosis InductionActivation of caspases and apoptotic markers

Q & A

Basic: What are the standard synthetic routes for N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide?

Answer:
The synthesis of this compound typically involves multi-step reactions:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with diketones or via palladium-catalyzed coupling reactions.
  • Step 2: Functionalization of the pyrazole at the 4-position with an oxolan-3-yl group. This may involve alkylation using 3-bromooxolane or Mitsunobu reactions with oxolan-3-ol derivatives under inert conditions.
  • Step 3: Amidation of the pyrazole-4-amine intermediate with 2-phenylbutanoyl chloride using coupling agents like HATU or DCC in anhydrous DMF .
    Reaction optimization focuses on temperature control (e.g., 0–80°C), solvent selection (e.g., THF, DCM), and catalyst choice (e.g., NaH for deprotonation). Yield improvements are achieved via iterative purification (e.g., column chromatography) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Characterization employs:

  • Spectroscopy:
    • 1H/13C NMR to confirm substituent positions (e.g., oxolan-3-yl CH2 groups at δ 3.5–4.0 ppm; pyrazole protons at δ 7.5–8.0 ppm) .
    • FT-IR for amide C=O stretching (~1650–1700 cm⁻¹) and NH bending (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS/ESI-MS): To verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • Purity Analysis: TLC (Rf values in ethyl acetate/hexane) and HPLC (≥95% purity with C18 columns) .

Basic: What preliminary assays are recommended to assess its biological activity?

Answer:
Initial screening includes:

  • Cytotoxicity Assays: MTT or CellTiter-Glo® against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
  • Enzyme Inhibition Studies: Target kinases (e.g., EGFR, Aurora B) using fluorescence-based ADP-Glo™ assays .
  • Solubility/Stability: PBS or DMSO solubility profiling and metabolic stability in liver microsomes (e.g., t1/2 >30 min suggests favorable pharmacokinetics) .

Advanced: How can reaction conditions be optimized to mitigate low yields in the amidation step?

Answer:
Key strategies include:

  • Coupling Agent Selection: Replace DCC with EDC/HOBt to reduce racemization.
  • Solvent Optimization: Use anhydrous DMF or dichloromethane with molecular sieves to scavenge moisture.
  • Temperature Gradients: Perform the reaction at 0°C initially, then gradually warm to room temperature to suppress side reactions.
  • Catalytic Additives: Introduce DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Post-reaction, purify via recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor).
  • Structural Confounders: Verify compound purity (NMR/HPLC) and confirm stereochemistry (e.g., chiral SFC for enantiomers, as in ).
  • Cell Line Heterogeneity: Validate target expression (e.g., Western blot for kinase levels) and use isogenic cell models.

Advanced: What computational methods support SAR studies for this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Focus on the oxolan-3-yl group’s role in hydrophobic interactions .
  • QSAR Modeling: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors to predict activity cliffs .
  • MD Simulations: Analyze ligand-target complex stability (e.g., RMSD <2 Å over 100 ns) in GROMACS or AMBER .

Advanced: How to design derivatives to improve metabolic stability?

Answer:

  • Bioisosteric Replacement: Substitute the oxolan-3-yl group with a tetrahydropyran-4-yl moiety to enhance resistance to CYP450 oxidation .
  • Prodrug Strategies: Introduce ester or carbamate groups at the amide NH for slow-release activation .
  • Deuterium Labeling: Replace vulnerable C-H bonds (e.g., benzylic positions) with C-D to slow metabolic degradation .

Advanced: What analytical techniques detect degradation products under accelerated stability testing?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS: Identify degradation products (e.g., hydrolyzed amide or oxidized oxolane) using a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Stability-Indicating HPLC: Develop methods with baseline separation of parent compound and degradants .

Advanced: How to address solubility challenges in in vivo studies?

Answer:

  • Formulation Optimization: Use co-solvents (e.g., PEG 400/Cremophor EL) or cyclodextrin-based complexes.
  • Salt Formation: Synthesize hydrochloride or mesylate salts to enhance aqueous solubility.
  • Nanoencapsulation: Employ liposomal or PLGA nanoparticles for sustained release .

Advanced: What strategies validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment.
  • Photoaffinity Labeling: Incorporate a photoreactive group (e.g., benzophenone) into the compound for covalent target crosslinking .
  • Knockdown/Rescue Experiments: Use siRNA or CRISPR to confirm phenotype reversal upon target silencing .

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